molecular formula C8H8ClN3 B15329728 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15329728
M. Wt: 181.62 g/mol
InChI Key: NHMMTJYCJNQHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b]pyrazine-2,3-dione derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .

Scientific Research Applications

7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its kinase inhibitory properties, making it a candidate for anticancer drug development.

    Industry: Utilized in the synthesis of organic materials and natural products.

Mechanism of Action

The exact mechanism of action for 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can potentially disrupt cancer cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and methyl groups contribute to its reactivity and potential as a drug candidate .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H8ClN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12)

InChI Key

NHMMTJYCJNQHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CN2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.